diethyl 2-cyanopentanedioate cas 3174-42-3 chemical properties
diethyl 2-cyanopentanedioate cas 3174-42-3 chemical properties
Disclaimer: The information provided in this technical guide is intended for researchers, scientists, and drug development professionals. The user-specified CAS number 3174-42-3 could not be definitively matched to Diethyl 2-Cyanopentanedioate in publicly accessible chemical databases. This guide will focus on the chemical entity commonly known as Diethyl 2-Cyanopentanedioate, which is assigned CAS Number 7251-97-0 . Users are advised to verify the identity of their materials from the supplier's certificate of analysis.
Introduction
Diethyl 2-cyanopentanedioate is a multifunctional organic compound featuring two ethyl ester groups and a nitrile moiety attached to a five-carbon backbone. This unique arrangement of functional groups, specifically the α-cyanoester motif, makes it a versatile and valuable intermediate in synthetic organic chemistry. The electron-withdrawing nature of both the cyano and ester groups activates the α-carbon, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and its applications as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1]
Core Chemical and Physical Properties
Diethyl 2-cyanopentanedioate is typically a colorless to pale yellow liquid with a characteristic fruity odor.[1] Its solubility is high in common organic solvents like ethanol and ether, while it exhibits limited solubility in water, a property conferred by its hydrophobic ethyl ester groups.[1] A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Diethyl 2-Cyanopentanedioate (CAS: 7251-97-0)
| Property | Value | Source |
| IUPAC Name | Diethyl 2-cyanopentanedioate | - |
| Synonyms | 2-Cyano-pentanedioic acid diethyl ester | [1] |
| CAS Number | 7251-97-0 | [1] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1] |
| Molecular Weight | 213.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/oil | [1] |
| SMILES | CCOC(=O)CCC(C#N)C(=O)OCC | [1] |
| InChI | InChI=1S/C10H15NO4/c1-3-14-9(12)6-5-8(7-11)10(13)15-4-2/h8H,3-6H2,1-2H3 | [1] |
Synthesis of Diethyl 2-Cyanopentanedioate: A Plausible Approach
While specific, peer-reviewed synthetic procedures for Diethyl 2-Cyanopentanedioate are not extensively detailed in readily available literature, a robust and logical pathway can be proposed based on established organic chemistry principles. A highly effective method for its preparation is the Michael addition of a cyanide nucleophile to an α,β-unsaturated diester, such as diethyl glutaconate.
The causality for this choice of reaction lies in the high efficiency and atom economy of conjugate additions to electron-deficient alkenes. The enolate intermediate formed is stabilized by the ester group, and subsequent protonation yields the desired product.
Proposed Experimental Protocol: Michael Addition
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Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of diethyl glutaconate (1.0 eq.) in a suitable aprotic solvent like ethanol or THF.
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Cyanide Addition : A solution of sodium or potassium cyanide (1.1 eq.) in a minimal amount of water or DMSO is added dropwise to the stirred solution at room temperature. Expert Note: The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial if a two-phase system is employed.
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Reaction Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification : The reaction mixture is quenched with a dilute aqueous acid solution (e.g., 1M HCl) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2-cyanopentanedioate.
Caption: Proposed workflow for the synthesis of Diethyl 2-Cyanopentanedioate.
Chemical Reactivity and Synthetic Utility
The synthetic value of diethyl 2-cyanopentanedioate stems from the reactivity of its functional groups, which can be manipulated selectively.
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Hydrolysis : The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide under more forcing conditions.
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Decarboxylation : Upon hydrolysis of the ester at the C-1 position, the resulting β-cyano carboxylic acid can undergo decarboxylation upon heating to yield a γ-cyanocarboxylic acid. A more controlled, single-decarboxylation can often be achieved using methods like the Krapcho decarboxylation, which is effective for esters with an electron-withdrawing group in the β-position.[2][3][4]
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Reduction : The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens pathways to the synthesis of substituted piperidines and other nitrogen-containing heterocycles.
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α-Carbon Chemistry : The proton on the carbon bearing the cyano and ester groups (the α-carbon) is acidic and can be removed by a suitable base to form a stabilized carbanion. This nucleophile can then participate in alkylation or acylation reactions, allowing for further elaboration of the molecular scaffold.
These transformations underscore its role as a versatile building block for constructing more complex molecular architectures, which is a key reason for its use in pharmaceutical and agrochemical research.[1]
Caption: Key reaction pathways of Diethyl 2-Cyanopentanedioate.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Diethyl 2-Cyanopentanedioate
| Technique | Predicted Features |
| ¹H NMR | - Ethyl Esters (CH₃) : Two triplets, ~1.2-1.3 ppm.- Ethyl Esters (CH₂) : Two quartets, ~4.1-4.3 ppm.- Pentanedioate Backbone (CH₂CH₂) : Multiplets, ~2.0-2.6 ppm.- α-Proton (CH) : Triplet or multiplet, ~3.5-3.8 ppm. |
| ¹³C NMR | - Ethyl Esters (CH₃) : ~14 ppm.- Ethyl Esters (CH₂) : ~62 ppm.- Pentanedioate Backbone (CH₂CH₂) : ~25-35 ppm.- α-Carbon (CH-CN) : ~40-50 ppm.- Nitrile (C≡N) : ~115-120 ppm.- Ester Carbonyls (C=O) : ~165-170 ppm. |
| IR Spectroscopy | - C≡N Stretch : Weak to medium intensity absorption around 2240-2260 cm⁻¹.- C=O Stretch (Ester) : Strong, sharp absorption around 1735-1750 cm⁻¹.- C-O Stretch (Ester) : Strong absorption in the 1100-1300 cm⁻¹ region.- C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : A peak at m/z = 213, which may be weak.- Key Fragments : Loss of ethoxy group (-OEt, m/z = 168), loss of carboethoxy group (-COOEt, m/z = 140), and other fragments resulting from cleavages of the carbon chain. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.[5][6][7][8] The IR spectrum of a nitrile typically shows a characteristic absorption in the 2200-2300 cm⁻¹ range.[9][10]
Applications in Drug Discovery and Development
While specific examples naming diethyl 2-cyanopentanedioate as a direct precursor in launched drugs are not prominent in the literature, its value lies in its role as a versatile scaffold. The α-cyanoester moiety is a key synthon for a variety of heterocyclic systems that form the core of many pharmaceutical agents.
For instance, the reduction of the nitrile to an amine followed by intramolecular cyclization can lead to the formation of substituted piperidone rings, a common motif in CNS-active compounds. Furthermore, the ability to perform chemistry at the α-carbon allows for the introduction of various side chains, enabling the generation of compound libraries for screening and lead optimization. Its structural similarity to intermediates used in the synthesis of anticonvulsants and other neurologically active agents suggests its potential in these areas.
Safety and Handling
As a cyano-containing compound, Diethyl 2-Cyanopentanedioate should be handled with appropriate safety precautions due to potential moderate toxicity.[1]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.[11][12][13][14][15]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Keep away from strong acids, bases, and oxidizing agents.[11][14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11][14]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste often requires specialized disposal procedures.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 2-cyanopentanedioate (CAS 7251-97-0) is a synthetically useful building block whose value is derived from the versatile reactivity of its nitrile and dual ester functional groups. Its ability to undergo hydrolysis, decarboxylation, reduction, and α-alkylation makes it an important intermediate for accessing more complex molecular targets. For researchers in drug discovery and process development, understanding the chemical causality behind these transformations is key to leveraging this reagent for the efficient synthesis of novel chemical entities and pharmaceutical intermediates.
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